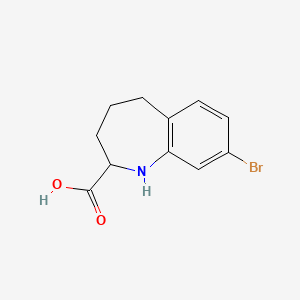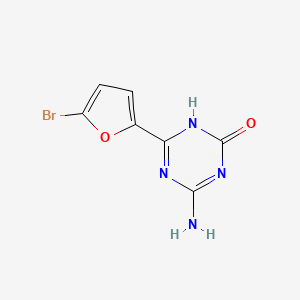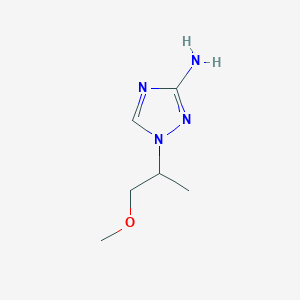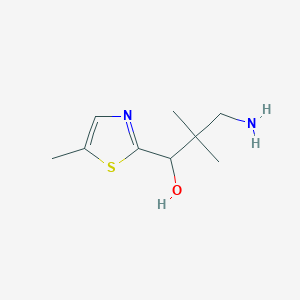
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is a complex organic compound that features a thiazole ring, an amino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-2-methylpropan-1-ol with 2-bromo-5-methylthiazole under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of 3-keto-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-one.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating their functions. The thiazole ring can interact with aromatic residues in proteins, affecting their conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Lacks the thiazole ring, making it less versatile in chemical reactions.
5-Methyl-1,3-thiazole-2-amine: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2,2-Dimethyl-1,3-thiazole-4-amine: Different substitution pattern on the thiazole ring, leading to different reactivity.
Uniqueness
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H16N2OS |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-6-4-11-8(13-6)7(12)9(2,3)5-10/h4,7,12H,5,10H2,1-3H3 |
Clave InChI |
FFQHSHKCNPVLKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C(C(C)(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
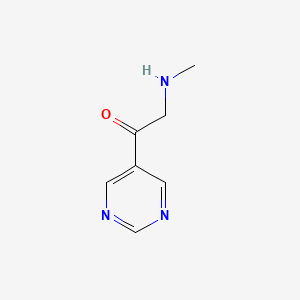


![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
